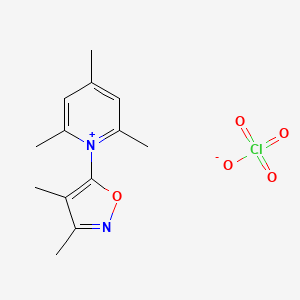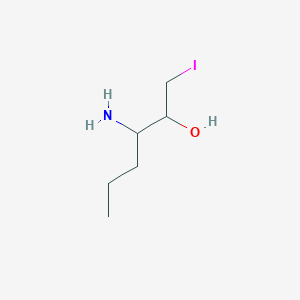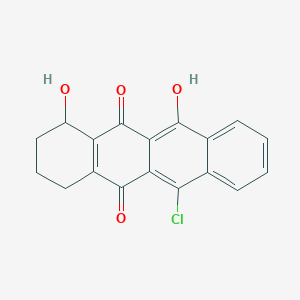
6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a chlorine atom. This compound is part of the tetracene family, which is known for its applications in organic electronics and photonics due to its conjugated system of double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the chlorination of a precursor tetracene compound followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which 6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and chlorine atom play crucial roles in its binding affinity and specificity. The pathways involved may include oxidative stress modulation, enzyme inhibition, and receptor activation or blockade.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2,4-dihydroxy-1,3-dimethylpyrimidine: Another chlorinated compound with hydroxyl groups, used in various chemical and biological applications.
6-Chloro-1,1-dioxo-3-[(prop-2-enylthio)methyl]-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonamide: A compound with a similar chlorinated structure, known for its medicinal properties.
Uniqueness
6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione is unique due to its tetracene backbone, which provides a conjugated system that is beneficial for electronic applications
Propiedades
Número CAS |
89564-31-8 |
|---|---|
Fórmula molecular |
C18H13ClO4 |
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
6-chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C18H13ClO4/c19-15-8-4-1-2-5-9(8)16(21)14-13(15)17(22)10-6-3-7-11(20)12(10)18(14)23/h1-2,4-5,11,20-21H,3,6-7H2 |
Clave InChI |
ZDAPEWLMEHASGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


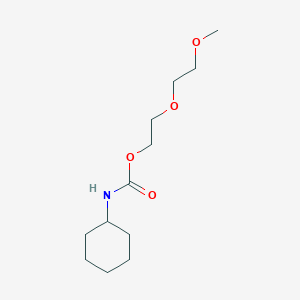
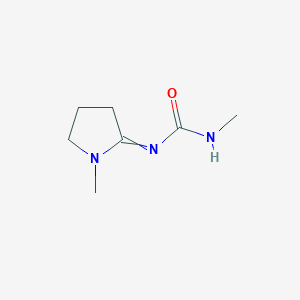
![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
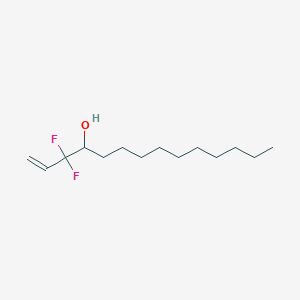
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
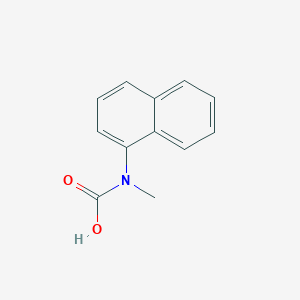
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
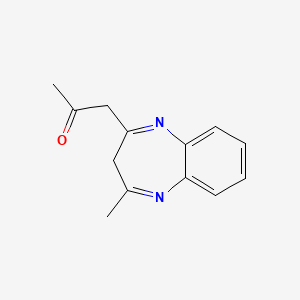
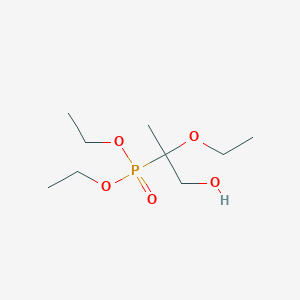
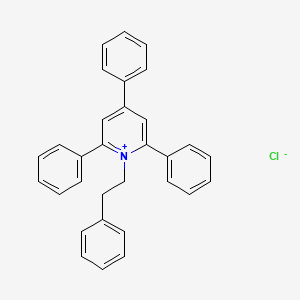

![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
